molecular formula C21H30N2O4 B4260111 3-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one

3-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one

Cat. No.: B4260111
M. Wt: 374.5 g/mol
InChI Key: JNDNEHKRKKPYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one is a complex organic compound that features a morpholine ring, a piperidine ring, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Piperidine Ring: The piperidine ring can be formed through the hydrogenation of pyridine.

    Coupling Reactions: The benzodioxin moiety is then coupled with the piperidine ring using a suitable linker, such as a propanoyl group.

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions can occur at the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can lead to the formation of quinones, while reduction of the piperidine ring can yield secondary amines.

Scientific Research Applications

3-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxin moiety may interact with oxidative enzymes, while the piperidine and morpholine rings can interact with neurotransmitter receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin moiety but lacks the piperidine and morpholine rings.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound has a similar benzodioxin structure but different functional groups.

Uniqueness

3-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one is unique due to its combination of three distinct moieties: benzodioxin, piperidine, and morpholine. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c24-21(23-9-11-25-12-10-23)4-2-17-5-7-22(8-6-17)16-18-1-3-19-20(15-18)27-14-13-26-19/h1,3,15,17H,2,4-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDNEHKRKKPYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCOCC2)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one
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3-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one
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3-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one
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3-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one
Reactant of Route 5
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3-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one
Reactant of Route 6
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3-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one

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